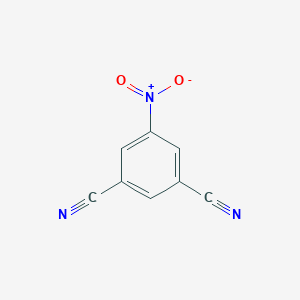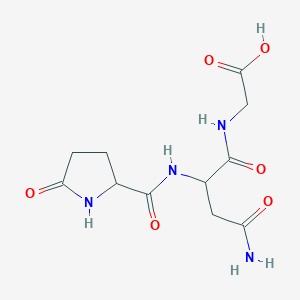
Amyl 2-Acetamido-2-desoxy-β-D-glucopyranosid
Übersicht
Beschreibung
Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a versatile biomedical compound with applications in the research of various ailments . It is identified as N-acetylmuramic acid and showcases notable antibacterial attributes, making it invaluable in the enzymatic assessment of bacterial muramidases . It is also used in proteomics research .
Molecular Structure Analysis
The molecular formula of Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C13H25NO6, and its molecular weight is 291.34 . The structure includes an amyl group (a five-carbon chain), an acetamido group (CONH2), and a deoxy-glucopyranoside group (a six-membered cyclic sugar molecule without an oxygen atom) .Physical and Chemical Properties Analysis
Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 291.34 . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, or solubility.Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Amyl 2-Acetamido-2-desoxy-β-D-glucopyranosid: wird in der Proteomik-Forschung aufgrund seiner Rolle bei der Proteinmodifikation eingesetzt. Es ist ein Derivat von N-Acetylglucosamin, das ein Bestandteil von Glykoproteinen und Glykolipiden in Zellen ist . Diese Verbindung wird verwendet, um posttranslationale Modifikationen von Proteinen zu untersuchen, insbesondere Glykosylierungsmuster, die die Proteinfunktion und -stabilität beeinflussen.
Antibakterielle Studien
Diese Verbindung hat antibakterielle Eigenschaften gezeigt, was sie für die Untersuchung bakterieller Infektionen wertvoll macht. Sie wird verwendet, um die enzymatische Aktivität bakterieller Muramidasen zu untersuchen, Enzyme, die am Stoffwechsel bakterieller Zellwände beteiligt sind . Das Verständnis dieser Mechanismen kann zur Entwicklung neuer Antibiotika führen.
Enzymaktivitätsassays
In biochemischen Assays dient This compound als Substrat für verschiedene Enzyme, darunter β-Hexosaminidasen. Diese Enzyme spielen eine entscheidende Rolle beim Abbau von Glykokonjugaten, und ihre Aktivität kann mit dieser Verbindung gemessen werden . Dies ist besonders wichtig bei der Diagnose von lysosomalen Speicherkrankheiten wie der Tay-Sachs-Krankheit.
Zellmigration und Hemmung der Zellproliferation
Untersuchungen haben gezeigt, dass Derivate dieser Verbindung die Zellmigration, Proliferation und Differenzierung hemmen können. Dies ist in der Krebsforschung von Bedeutung, wo die Kontrolle dieser zellulären Prozesse entscheidend für die Verhinderung von Tumorwachstum und Metastasen ist .
Entwicklung von chemischen Lockstoffen
Die Struktur der Verbindung ähnelt Pheromonen und anderen chemischen Signalen, die von Insekten verwendet werden. Sie wurde bei der Gestaltung von chemischen Larvenlockstoffen verwendet, die bei der Untersuchung des Insektenverhaltens und der Kontrollmethoden helfen .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-pentoxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO6/c1-3-4-5-6-19-13-10(14-8(2)16)12(18)11(17)9(7-15)20-13/h9-13,15,17-18H,3-7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKGSVWAUXDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392636 | |
| Record name | Pentyl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94483-64-4 | |
| Record name | Pentyl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















